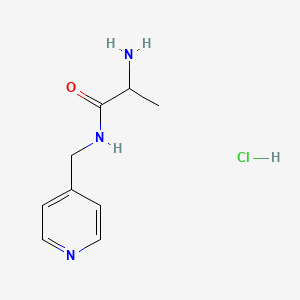

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-2-4-11-5-3-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHZTZGLSDXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key stages:

- Formation of a protected amino acid derivative (e.g., serine or glycine derivatives).

- Introduction of the pyridinylmethyl substituent via nucleophilic substitution or reductive amination.

- Acylation or amidation to form the propanamide backbone.

- Deprotection and salt formation to yield the hydrochloride salt of the target compound.

Stepwise Preparation Process

Preparation of Pyridine Glycine Ester Hydrochloride Intermediate

A patented process describes the synthesis of pyridine glycine ester hydrochloride derivatives, which are key intermediates for compounds like 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride:

- Step A: Formation of benzophenone glycine imine derivative using a trialkylamine base such as N,N-diisopropyl N-ethylamine.

- Step B: Reaction of the benzophenone glycine imine derivative with a pyridine derivative bearing a leaving group (preferably chlorine) in the presence of a dry inorganic base (e.g., K2CO3 or NaH) and a phase transfer catalyst (e.g., tetraethylammonium bromide) in an aprotic polar solvent like propionitrile.

- Step C: Addition of aqueous hydrochloric acid to the pyridine glycine imine solution at 20–25°C to form the pyridine glycine ester hydrochloride.

- Step D: Conversion of the ester hydrochloride to the final compound by heating under reflux in water.

This process is designed for industrial scalability and avoids cumbersome purification steps such as column chromatography.

Acylation and Amidation Steps

The amidation of amino acid derivatives with pyridinylmethyl amines can be achieved via acylation using acetic anhydride or acetyl chloride in the presence of nitrogen-containing bases such as pyridine, triethylamine, or dimethylaminopyridine (DMAP). Typical solvents include dichloromethane, toluene, or ethyl acetate.

- The acylation is performed at controlled temperatures (0–30°C).

- Bases are added to neutralize the acid formed during the reaction.

- The product is isolated by filtration after crystallization from suitable solvents.

Methylation of Hydroxy or Amino Groups

O-methylation or N-methylation steps are carried out using methylating agents such as dimethyl sulfate, methyl iodide, or trimethylsilyldiazomethane in the presence of bases like sodium or potassium hydroxide or hydrides. Dimethyl sulfate is often preferred for its efficiency.

- The reaction is performed at mild temperatures (0–30°C).

- The reaction mixture is quenched with acids like citric acid.

- Organic layers are separated and solvents evaporated to isolate crude products.

- Purification is achieved by recrystallization from isopropyl acetate or ethyl acetate.

Detailed Data Table of Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Formation of benzophenone glycine imine | N,N-diisopropyl N-ethylamine (trialkylamine base) | Aprotic polar solvent (e.g., propionitrile) | 20–25 | Use of dry inorganic base (K2CO3 or NaH) and phase transfer catalyst (NEt4Br) |

| Reaction with pyridine derivative | Pyridine derivative with halogen leaving group | Propionitrile | 20–25 | Phase transfer catalyst facilitates nucleophilic substitution |

| Hydrochloric acid addition | Aqueous HCl (molar ratio ≥1) | Aqueous solution | 20–25 | Converts imine to ester hydrochloride |

| Reflux hydrolysis | Heating under reflux | Water | Reflux | Converts ester hydrochloride to target compound |

| Acylation | Acetic anhydride/acetyl chloride + base (pyridine, TEA, DMAP) | Dichloromethane, toluene, ethyl acetate | 0–30 | Controlled addition, crystallization for isolation |

| Methylation | Dimethyl sulfate, methyl iodide + base (NaOH, KOH) | Dimethoxyethane, methylene chloride | 0–30 | Quenched with citric acid, followed by extraction and crystallization |

Research Findings and Industrial Considerations

- The process outlined avoids the use of column chromatography, which is laborious and solvent-intensive, making it suitable for industrial scale.

- The use of phase transfer catalysts and aprotic solvents enhances reaction rates and yields in the pyridine substitution step.

- Controlling temperature during acylation and methylation steps minimizes side reactions and impurity formation.

- The hydrochloride salt form improves compound stability and handling properties.

Summary of Preparation Methodology

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Pyridine glycine imine formation | Trialkylamine base, dry inorganic base, phase transfer catalyst, aprotic solvent | Intermediate imine derivative |

| Nucleophilic substitution with pyridine derivative | Pyridine halide, base, phase transfer catalyst | Pyridine glycine ester hydrochloride |

| Hydrolysis and salt formation | Aqueous HCl, reflux in water | This compound |

| Acylation (amide bond formation) | Acetic anhydride, pyridine or triethylamine, organic solvent | Protected or final amide derivative |

| Methylation | Dimethyl sulfate or methyl iodide, base | Methylated final compound |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

Tocainide Hydrochloride (2-Amino-N-(2,6-dimethylphenyl)propanamide hydrochloride)

- Structure : Substituted with a 2,6-dimethylphenyl group instead of 4-pyridinylmethyl.

- Properties : Melting point >200°C; purity ≥98% (USP standards). Used as an antiarrhythmic agent.

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide Hydrochloride

- Structure: Features a 4-hydroxyphenyl group and an additional amino group at position 3.

- Properties : Molecular weight 216.67 g/mol; used in peptide synthesis.

Propanamide, 2-amino-N-(4-nitrophenyl)-, Hydrochloride

Analogues with Fluorinated Substituents

2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride

- Structure : Fluorinated ethyl group instead of pyridinylmethyl.

- Properties : Molecular weight 170.61 g/mol; stored at 4°C.

(R)-2-Amino-N-(2,2,2-trifluoroethyl)propanamide Hydrochloride (C62)

Analogues with Heterocyclic Substituents

2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide Hydrochloride

- Structure : Substituted with a dioxopiperidinyl group.

- Properties : Molecular weight 199.2 g/mol; purity ≥95%.

- Key Differences : The dioxopiperidinyl group introduces conformational rigidity, which may influence receptor binding kinetics .

Activity Data

- Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide): Exhibits moderate activity (8/5/5 in unspecified assays) .

- Compound 16 (2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide): Higher activity (11/6/6), suggesting chlorophenyl groups enhance potency .

- Implications for Target Compound : The pyridinylmethyl group may modulate activity similarly to thiazolyl or chlorophenyl groups, but direct data are unavailable.

Biological Activity

2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, featuring an amino group and a pyridinylmethyl moiety, suggests potential interactions with biological systems that could lead to therapeutic applications.

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 215.68 g/mol

- CAS Number : 1220035-42-6

- Chemical Structure : The compound contains an amino group, a pyridinylmethyl group, and a propanamide group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

1. Receptor Binding and Modulation

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing receptor binding affinity. For example, studies have shown that similar compounds in the pyridine class exhibit significant interactions with opioid receptors, which are crucial for pain management .

2. Therapeutic Potential

The compound has been explored for its therapeutic properties in several contexts:

- Pain Management : Due to its structural similarities to opioid analgesics, it may possess analgesic properties.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in models of chronic diseases by modulating immune responses .

- Neuropharmacology : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride | C₉H₁₄ClN₃O | Different substitution on the pyridine ring |

| 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride | C₉H₁₂ClN₃O | Contains both amino and propanamide groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-pyridinylmethylamine with a protected propanamide derivative under alkaline conditions, followed by deprotection and HCl salt formation. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥98%) and corroborate structural integrity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using TLC with UV visualization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood to avoid inhalation, and store in airtight containers at controlled room temperature. In case of skin contact, rinse with water for 15 minutes. Ensure waste disposal complies with EPA hazardous chemical protocols. Safety data sheets (SDS) for analogous compounds emphasize avoiding dust formation and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.

- Catalyst screening : Test bases like triethylamine or DBU for deprotonation.

- Temperature gradients : Monitor exothermic reactions via in-situ IR spectroscopy.

Computational tools (e.g., density functional theory) predict transition states and optimize reaction pathways. Post-reaction, employ fractional crystallization to isolate high-purity hydrochloride salts .

Q. What strategies address discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) for receptor binding studies and confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%).

- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions.

- Data normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for inter-experimental variability. Cross-reference with crystallographic data (e.g., monoclinic space group trends in analogous salts) to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during characterization?

- Methodological Answer :

- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange.

- Solvent polarity : Compare spectra in D2O vs. DMSO-d6 to assess hydrogen bonding or ion pairing.

- Computational validation : Use software like Gaussian or ADF to simulate NMR spectra and match experimental peaks. For ambiguous signals, employ 2D techniques (COSY, HSQC) to resolve coupling networks .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C.

- Solid-state stability : Perform XRPD to detect polymorphic changes and TGA-DSC for thermal decomposition profiles. Reference ICH Q1A(R2) guidelines for pharmaceutical stability testing .

Data Analysis and Interpretation

Q. How should researchers approach contradictory results in receptor binding affinity studies?

- Methodological Answer :

- Orthogonal assays : Validate radioligand binding data with functional assays (e.g., cAMP accumulation or calcium flux).

- Allosteric modulation : Test for non-competitive inhibition via Schild analysis.

- Structural insights : Use molecular docking (AutoDock Vina) to compare binding poses in homology models vs. cryo-EM structures. Cross-validate with site-directed mutagenesis of key residues .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and blood-brain barrier permeability.

- Metabolite identification : Employ MetaSite or GLORYx for phase I/II metabolism pathways.

- Toxicity profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or genotoxicity. Combine with molecular dynamics simulations (AMBER, GROMACS) to assess target off-rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.